molecular formula C20H20N6O B10918801 1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918801
M. Wt: 360.4 g/mol
InChI Key: MNJUIIMKZXQWPW-UHFFFAOYSA-N
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Description

1-Ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with additional ethyl and phenyl substituents, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the pyrazolo[3,4-b]pyridine core: The pyrazole intermediate is then reacted with a suitable pyridine derivative, often through cyclization reactions involving nucleophilic substitution.

    Introduction of the ethyl and phenyl groups: These groups can be introduced through alkylation and arylation reactions, respectively, using reagents such as ethyl iodide and phenylboronic acid.

    Formation of the carboxamide group:

Industrial production methods for this compound would involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often using catalysts and specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-Ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential drug candidate for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with DNA, affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-Ethyl-N-(1-ethyl-1H-pyrazol-3-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

1-ethyl-N-(1-ethylpyrazol-3-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N6O/c1-3-25-11-10-18(24-25)23-20(27)15-12-17(14-8-6-5-7-9-14)22-19-16(15)13-21-26(19)4-2/h5-13H,3-4H2,1-2H3,(H,23,24,27)

InChI Key

MNJUIIMKZXQWPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3CC)C4=CC=CC=C4

Origin of Product

United States

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